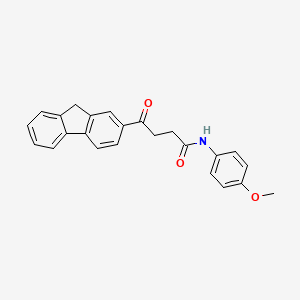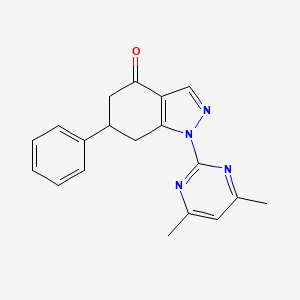
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
Overview
Description
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound commonly used in scientific research. It is a derivative of lysine, an essential amino acid, and is widely used in peptide synthesis. In
Mechanism of Action
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH does not have a specific mechanism of action, as it is not a drug. However, it is commonly used as a building block in peptide synthesis, where it plays a crucial role in the formation of peptide bonds. Peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be used to study protein-protein interactions and enzyme activity.
Biochemical and Physiological Effects:
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH does not have any known biochemical or physiological effects, as it is not a drug. However, peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can have a wide range of effects depending on their sequence and structure. For example, peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be used as inhibitors of enzyme activity or as agonists/antagonists of protein-protein interactions.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH in peptide synthesis is its ease of use. The Mtt group is stable and can be easily removed under mild conditions, allowing for selective deprotection and subsequent coupling reactions. Additionally, 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH is commercially available and relatively inexpensive.
One limitation of using 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH is that it can be difficult to remove the Mtt group completely, leading to incomplete deprotection and lower yields of the desired product. Additionally, peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be prone to aggregation and precipitation, which can make purification and characterization more difficult.
Future Directions
There are several future directions for research involving 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH. One area of interest is the development of new methods for peptide synthesis using 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH. For example, new protecting groups could be developed to improve the efficiency and selectivity of the deprotection reactions.
Another area of interest is the use of peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH in drug discovery. Peptides can be used as lead compounds for the development of small molecule drugs, and 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH-containing peptides could be used to target specific protein-protein interactions or enzyme activity.
Finally, there is a need for further research into the biochemical and physiological effects of peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH. Understanding the structure-activity relationships of these peptides could lead to the development of new therapeutics for a wide range of diseases.
Scientific Research Applications
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH is commonly used in peptide synthesis as a protected lysine residue. The Mtt group protects the amino group of lysine, allowing for selective deprotection and subsequent coupling reactions. Peptides containing 4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide(Mtt)-OH can be used in a variety of research applications, including drug discovery, protein-protein interactions, and biochemical assays.
properties
IUPAC Name |
4-(9H-fluoren-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-28-20-9-7-19(8-10-20)25-24(27)13-12-23(26)17-6-11-22-18(15-17)14-16-4-2-3-5-21(16)22/h2-11,15H,12-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAHOZLCWKOFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4226440.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4226447.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4226454.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226459.png)
![1-(4-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4226461.png)
![4-chloro-N-ethyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4226469.png)
![N,N-diethyl-4-{[(4-fluorobenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4226484.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4226486.png)
![3-(2-furyl)-12-(2-hydroxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4226496.png)

![{2-[(2-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4226507.png)
![ethyl 4-cyano-3-methyl-5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}-2-thiophenecarboxylate](/img/structure/B4226523.png)
![4-chloro-N-(4-chlorobenzyl)-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4226538.png)